![molecular formula C10H15NS B1619921 3-[(4-Methylphenyl)sulfanyl]propan-1-amine CAS No. 67215-17-2](/img/structure/B1619921.png)

3-[(4-Methylphenyl)sulfanyl]propan-1-amine

Overview

Description

“3-[(4-Methylphenyl)sulfanyl]propan-1-amine” is a chemical compound with the linear formula C10H15N . It is also known by other synonyms such as “3-(p-Tolylthio)propan-1-amine” and "1-Propanamine, 3-[(4-methylphenyl)thio]-" .

Molecular Structure Analysis

The molecular structure of “3-[(4-Methylphenyl)sulfanyl]propan-1-amine” is represented by the InChI code: 1S/C10H15N/c1-9-4-6-10(7-5-9)3-2-8-11/h4-7H,2-3,8,11H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[(4-Methylphenyl)sulfanyl]propan-1-amine” include a molecular weight of 149.23 . It is a liquid at room temperature .Scientific Research Applications

Summary of the Application

“3-[(4-Methylphenyl)sulfanyl]propan-1-amine” can be used in the synthesis of antidepressant molecules. Depression is a major global health concern, affecting approximately 280 million people worldwide . The development of novel antidepressants that have a quick onset, low side effects, and enhanced cognitive function is particularly essential .

Methods of Application or Experimental Procedures

The synthesis of antidepressant molecules often involves metal-catalyzed procedures. Different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of antidepressants . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .

Results or Outcomes

Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression. Approximately 50–60% of people with depression experience substantial improvement when using these medications .

2. Synthesis of Anti-Salmonella Compounds

Summary of the Application

“3-[(4-Methylphenyl)sulfanyl]propan-1-amine” can also be used in the synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity .

Methods of Application or Experimental Procedures

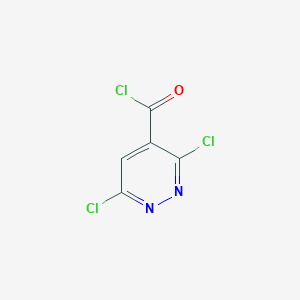

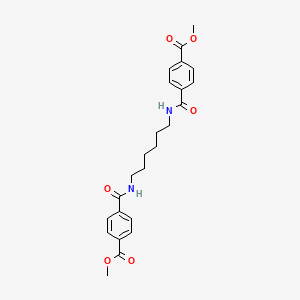

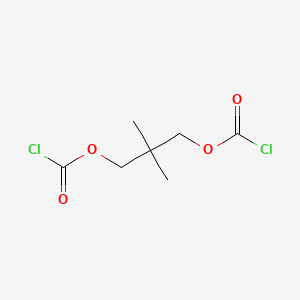

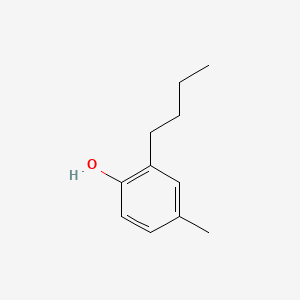

The reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 afforded 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine . Acylation of the amino group of oxadiazoles with some acid chlorides such as methyl 4-(chlorocarbonyl) benzoate, 3-nitrobenzoyl chloride, 4-methoxy-benzoyl chloride, 4-isobutylbenzoyl chloride yielded the acylated compounds .

Results or Outcomes

All compounds were screened for their antibacterial activity against Salmonella typhi where some compounds showed significant activity .

3. Synthesis of [1,2,4]Triazolo[4,3-a]quinoxaline Derivatives

Summary of the Application

“3-[(4-Methylphenyl)sulfanyl]propan-1-amine” can be used in the synthesis of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives and their isosteres, pyrimido-quinoxaline, as potential antiviral and antimicrobial agents .

Methods of Application or Experimental Procedures

The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .

Results or Outcomes

Some of the synthesized compounds were subjected to antiviral and cytotoxicity screening using plaque-reduction assay. Most of the tested compounds exhibited cytotoxicity at concentration 160 μg/ml and compound 8b showed promising antiviral activity . In vitro antimicrobial screening against different pathogenic organisms using agar diffusion method demonstrated that compounds 4d, 6c, 7b, and 8a exhibit antibacterial and/or antifungal activities .

4. Transaminase-Mediated Chiral Selective Synthesis

Summary of the Application

“3-[(4-Methylphenyl)sulfanyl]propan-1-amine” can be used in the transaminase-mediated chiral selective synthesis of (1R)-(3-methylphenyl)ethan-1-amine .

Methods of Application or Experimental Procedures

Transaminases capable of carrying out chiral selective transamination of 1-(3-methylphenyl)ethan-1-one to (1R)-(3-methylphenyl)ethan-1-amine were screened, and ATA-025 was the best enzyme, while dimethylsulfoxide (10% V/V) was the best co-solvent for said bioconversion .

Results or Outcomes

The study demonstrated the potential of transaminases in the chiral selective synthesis of (1R)-(3-methylphenyl)ethan-1-amine .

5. Synthesis of Enantiopure Drug-like 1-(3′,4′-Disubstituted Phenyl)propan-2-amines

Summary of the Application

“3-[(4-Methylphenyl)sulfanyl]propan-1-amine” can be used in the transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines .

Methods of Application or Experimental Procedures

Three ®-selective transaminases of Arthrobacter sp. and Aspergillus terreus were applied as immobilized whole-cell biocatalysts of the overexpressing E. coli cells . After optimization of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee .

Results or Outcomes

The study showed that enantiopure drug-like ®-1-(3′,4′-disubstituted phenyl)propan-2-amines ®-8a–d could be obtained from the corresponding 1-arylpropan-2-ones (7a–d) .

Safety And Hazards

properties

IUPAC Name |

3-(4-methylphenyl)sulfanylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NS/c1-9-3-5-10(6-4-9)12-8-2-7-11/h3-6H,2,7-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIJEJZGZXPSIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00329485 | |

| Record name | 3-[(4-Methylphenyl)sulfanyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00329485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Methylphenyl)thio]-1-propanamine | |

CAS RN |

67215-17-2 | |

| Record name | 3-[(4-Methylphenyl)sulfanyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00329485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Ethoxyphenyl)azo]-p-cresol](/img/structure/B1619845.png)

![Disodium 4,4'-bis[(2-hydroxy-1-naphthyl)azo]-5,5'-dimethyl[1,1'-biphenyl]-2,2'-disulphonate](/img/structure/B1619848.png)